molecular formula C13H12BClO3 B1522633 (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-74-3

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid

Cat. No.: B1522633
CAS No.: 1256358-74-3
M. Wt: 262.5 g/mol
InChI Key: CZSNGGUCHUTFIJ-UHFFFAOYSA-N
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Description

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorophenoxy methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Biochemical Analysis

Biochemical Properties

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound interacts with various enzymes and proteins, forming reversible covalent bonds with active site residues. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can interact with other biomolecules such as glycoproteins, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, can affect downstream signaling pathways and cellular responses. Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation . This compound can also bind to other biomolecules, such as receptors and transporters, affecting their function and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic or adverse effects, such as cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is essential to carefully monitor and adjust dosages to minimize adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating enzyme activity, this compound can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific tissues or organelles. These interactions can influence the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce phenols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid has numerous applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to create boron-containing biomolecules for studying enzyme inhibition and protein interactions.

    Medicine: Boronic acids are known for their potential as enzyme inhibitors, particularly in the development of protease inhibitors for treating diseases like cancer and diabetes.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly important in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid stands out due to its unique substitution pattern, which enhances its reactivity and specificity in chemical reactions. The presence of the chlorophenoxy methyl group provides additional sites for functionalization, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

[2-[(3-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSNGGUCHUTFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681346
Record name {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-74-3
Record name {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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